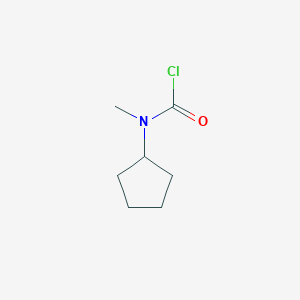

N-cyclopentyl-N-methylcarbamoyl chloride

説明

N-cyclopentyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of carbamic acid and is characterized by the presence of a cyclopentyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

特性

IUPAC Name |

N-cyclopentyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9(7(8)10)6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXDLDZKUQQCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383546-51-7 | |

| Record name | N-cyclopentyl-N-methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

N-cyclopentyl-N-methylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{Methyl chloroformate} \rightarrow \text{N-cyclopentyl-N-methylcarbamoyl chloride} + \text{HCl} ]

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N-methylcarbamoyl chloride involves similar reaction conditions but on a larger scale. The reactants are typically fed into a continuous flow reactor, and the reaction is monitored to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities.

化学反応の分析

Substitution Reactions

The carbamoyl chloride group undergoes nucleophilic substitution with various substrates:

-

Reaction with cyclic hydrocarbons (e.g., cyclohexene) :

Forms N-alkyl-N-(chlorocycloalkylthio)ureas, which exhibit herbicidal activity. For example, reacting with cyclohexene and aniline produces N-methyl-N-(Z-chlorocyclohexylthio)-N'-phenyl urea . -

Reaction with amines/ammonia :

Generates ureas via substitution of the chloride group .

Hydrolysis

In the presence of water, the compound hydrolyzes to form:

-

N-cyclopentyl-N-methylcarbamic acid

-

Hydrochloric acid

This reaction is critical in aqueous environments and underscores the compound’s instability in hydrated conditions .

Electronic Interactions

-

Bond formation : The carbamoyl chloride group facilitates electronic donation from the carbonyl oxygen to nucleophiles, enabling substitution reactions. For example, in cyclopropanation mechanisms involving carbenoids, similar electronic flux patterns are observed, where bonding interactions arise between reactive intermediates and substrates .

-

Transition states : Reactions involving carbenoids (e.g., lithium or magnesium species) proceed through transition states characterized by partial bond formation. While not directly applicable to carbamoyl chlorides, analogous mechanisms may govern substitution reactions, where partial C–C bond formation precedes full product formation .

Reaction Dynamics

-

Kinetic pathways : Reactions involving sulfur dichloride (e.g., in synthesis) proceed through intermediate chlorothiocarbamoyl chlorides, which then react further with substrates. This stepwise mechanism ensures controlled reactivity and minimizes side products .

-

Catalytic effects : Tetraethyl ammonium chloride and other catalysts accelerate substitution reactions by stabilizing transition states or enhancing nucleophilic attack .

科学的研究の応用

Medicinal Chemistry

N-cyclopentyl-N-methylcarbamoyl chloride is primarily utilized in drug development, particularly in synthesizing carbamate-based inhibitors. These inhibitors have shown promise in various therapeutic areas, including:

- Enzyme Inhibition : The compound serves as a precursor for designing inhibitors targeting specific enzymes involved in disease pathways.

- Anticancer Agents : Research has indicated that derivatives of N-cyclopentyl-N-methylcarbamoyl chloride exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Biological Studies

The compound is employed in modifying biomolecules to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages allows researchers to investigate:

- Protein Functionality : By attaching to specific amino acids within proteins, it can elucidate functional roles and interaction dynamics.

- Mechanistic Studies : It aids in understanding the mechanisms of action of various biological processes by providing a means to selectively inhibit or modify enzyme activity.

Industrial Applications

In industrial settings, N-cyclopentyl-N-methylcarbamoyl chloride finds use in:

- Polymer Production : It is involved in synthesizing polymers and coatings, enhancing material properties such as durability and resistance.

- Agrochemicals : The compound serves as an intermediate for producing various agrochemical products, contributing to agricultural advancements.

Case Studies

Several studies highlight the efficacy and applications of N-cyclopentyl-N-methylcarbamoyl chloride:

| Study Focus | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment |

| Enzyme Inhibition | Investigate inhibition of specific kinases | Compounds derived from N-cyclopentyl-N-methylcarbamoyl chloride inhibited NF-κB inducing kinase (NIK), showing potential for autoimmune disease treatment |

| Protein Interaction Studies | Assess modifications on enzyme activity | Enabled detailed studies on enzyme mechanisms by selectively modifying target proteins |

作用機序

The mechanism of action of N-cyclopentyl-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound useful in various chemical transformations and modifications.

類似化合物との比較

N-cyclopentyl-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:

N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom instead of a cyclopentyl and a methyl group.

N-ethyl-N-methylcarbamoyl chloride: Similar in structure but with an ethyl group and a methyl group attached to the nitrogen atom.

The uniqueness of N-cyclopentyl-N-methylcarbamoyl chloride lies in the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other carbamoyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.

生物活性

N-Cyclopentyl-N-methylcarbamoyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, receptor interactions, and relevant case studies.

N-Cyclopentyl-N-methylcarbamoyl chloride is characterized by its carbamoyl group, which is known to participate in various biochemical interactions. The compound's structure allows it to engage with specific biological targets, influencing physiological processes.

The biological activity of N-cyclopentyl-N-methylcarbamoyl chloride primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often act as agonists or antagonists at specific receptors, particularly in the adenosine receptor family.

-

Adenosine Receptors :

- N-cyclopentyl derivatives have been shown to interact with A3 adenosine receptors, which play a role in inhibiting adenylate cyclase and modulating neurotransmitter release .

- Studies reveal that modifications to the cyclopentyl group can enhance selectivity and potency at these receptors, suggesting that N-cyclopentyl-N-methylcarbamoyl chloride may exhibit similar properties .

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-cyclopentyl-N-methylcarbamoyl chloride and related compounds:

Case Study 1: Adenosine Receptor Activation

A study investigating the activation of A3 adenosine receptors by N-cyclopentyl derivatives demonstrated significant agonistic effects, with a Ki value indicating high affinity for the receptor. This suggests potential therapeutic applications in conditions where modulation of this receptor is beneficial, such as in inflammatory diseases .

Case Study 2: Metabolic Impact

Another research effort focused on the metabolic pathways influenced by N-cyclopentyl-N-methylcarbamoyl chloride. The compound was shown to alter the activity of key enzymes involved in metabolic processes, highlighting its potential role as a modulator in pharmacological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。